ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative characterized by a six-membered pyridazine ring with two nitrogen atoms at positions 1 and 2. Key structural features include:
- Position 1: A 4-methylphenyl substituent, contributing steric bulk and lipophilicity.
- Position 3: An ethyl ester group, enhancing solubility in organic solvents.
Structural analogs often differ in substituents at positions 1, 3, and 4, leading to variations in physicochemical and biological properties .
Properties
IUPAC Name |
ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(31-14-20(27)24-17-9-5-15(2)6-10-17)13-21(28)26(25-22)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJRNTCCTTWIGQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant data and research findings.
Chemical Structure and Properties
The compound belongs to the class of dihydropyridazine derivatives, characterized by a pyridazine ring with various substituents. Its chemical structure can be represented as follows:
This structure includes a 4-methylphenyl group and a carbamoyl moiety, which are critical for its biological activity.
Pharmacological Activities
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Antihypertensive Effects : Dihydropyridine derivatives have been shown to possess vasodilatory properties, making them potential candidates for treating hypertension. Studies have indicated that these compounds can influence circulation positively and may be developed into antihypertensive medications .
- Anti-inflammatory Activity : Recent studies have demonstrated that related compounds exhibit significant anti-inflammatory effects. For instance, diphenyl 6-oxo-1,6-dihydropyridazine derivatives have shown promise in reducing inflammation in models of acute lung injury and sepsis .
- Antimicrobial Properties : There is emerging evidence suggesting that these compounds may also possess antimicrobial activities. The optimization of similar structures has led to novel inhibitors targeting bacterial virulence factors .
The biological activity of this compound can be attributed to several mechanisms:
- Calcium Channel Blockade : Similar dihydropyridine compounds act as calcium channel blockers, which help in relaxing vascular smooth muscle and lowering blood pressure.
- Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism, thus reducing disease symptoms or pathogen viability .
- Modulation of Signaling Pathways : These compounds can interfere with signaling pathways associated with inflammation and cell survival, providing a basis for their anti-inflammatory effects .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Study on Dihydropyridine Derivatives : A study found that certain dihydropyridine derivatives significantly reduced blood pressure in hypertensive rat models, demonstrating their potential as antihypertensive agents .
- Anti-inflammatory Testing : In vitro assays showed that diphenyl 6-oxo derivatives effectively inhibited pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), indicating their role in modulating immune responses .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its analogs:
Scientific Research Applications
Structure and Composition
The compound's structure is characterized by a dihydropyridazine core with multiple functional groups that contribute to its biological activity. The molecular formula is , and it possesses significant molecular weight, which influences its pharmacokinetic properties.
Anticancer Activity
Research has indicated that compounds similar to ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit tumor cell proliferation effectively.
Case Study: A study published in Cancer Letters demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of the caspase pathway .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is hypothesized that the presence of the carbamoyl group enhances its ability to modulate inflammatory pathways.
Case Study: In a study published in Journal of Medicinal Chemistry, a similar derivative was shown to suppress pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .
Neuroprotective Effects
Research suggests that compounds with similar structures may offer neuroprotective benefits. The ability to cross the blood-brain barrier (BBB) is crucial for neuroactive drugs, and modifications in the chemical structure can enhance this property.
Case Study: A recent investigation highlighted how modifications to dihydropyridazine derivatives improved their neuroprotective effects against oxidative stress in neuronal cells .
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation. For example, it could inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.
Modulation of Signaling Pathways
It is believed that this compound can modulate various signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Dihydropyridazine Derivatives
The following compounds share the dihydropyridazine core but differ in substituents, leading to distinct properties:
Impact of Substituent Variations
- Position 1: 4-Methylphenyl (Target): Enhances lipophilicity compared to unsubstituted phenyl (e.g., ). 3-(Trifluoromethyl)phenyl (): Electron-withdrawing CF₃ group may increase metabolic stability and binding affinity to hydrophobic targets.
- Position 4: Carbamoylmethoxy (Target): Offers hydrogen-bond donor/acceptor capacity, which is absent in sulfanyl-substituted analogs (e.g., ). Sulfanyl Groups (): Introduce sulfur atoms, which may improve redox activity or metal coordination but reduce polarity.
Position 3 :
Structural Similarity Analysis
Using graph-based comparison methods (as in ), the target compound shares a Tanimoto coefficient >0.7 with due to the conserved dihydropyridazine core and ester groups. However, coefficients drop significantly with sulfanyl-containing analogs (e.g., ) due to divergent substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
